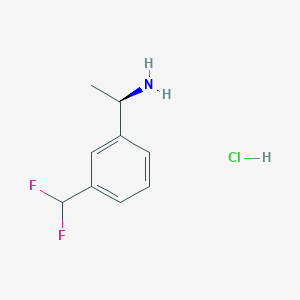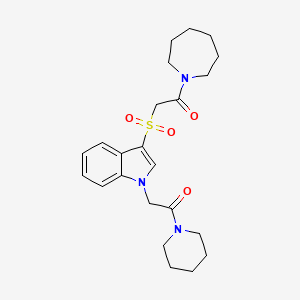
N-methyl-2,3-dihydro-1H-indene-1-carboxamide
Vue d'ensemble
Description
N-methyl-2,3-dihydro-1H-indene-1-carboxamide: is a chemical compound with the molecular formula C11H13NO It is a derivative of indene, a bicyclic hydrocarbon, and features a carboxamide group attached to the indene ring system
Mécanisme D'action
Target of Action
Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
The compound is a powder at room temperature , which could influence its bioavailability.
Result of Action
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2,3-dihydro-1H-indene-1-carboxamide typically involves the reaction of indene with methylamine and a carboxylating agent. One common method includes the following steps:
Formation of the Intermediate: Indene is first reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form an intermediate carboxylic acid derivative.
Amidation Reaction: The intermediate is then treated with methylamine under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-methyl-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the indene ring or the carboxamide group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing functional groups.
Substitution Products: Compounds with new substituents replacing existing functional groups.
Applications De Recherche Scientifique
Chemistry: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound may be used to study the interactions of indene derivatives with biological macromolecules, such as proteins and nucleic acids. Its structural features allow for the exploration of binding affinities and mechanisms of action.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on biological systems to identify potential therapeutic applications, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: In industrial applications, this compound may be used as a precursor in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Comparaison Avec Des Composés Similaires
2,3-dihydro-1H-indene-1-carboxamide: A similar compound with a carboxamide group but without the N-methyl substitution.
N-methyl-2,3-dihydro-1H-indene-1-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.
Uniqueness: N-methyl-2,3-dihydro-1H-indene-1-carboxamide is unique due to the presence of both the N-methyl group and the carboxamide functional group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYLXPLVEIGDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{7-acetyl-3-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-5-yl}ethan-1-one](/img/structure/B2928481.png)

![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2928484.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)piperidine-3-carboxamide](/img/structure/B2928486.png)

![diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine](/img/structure/B2928489.png)
![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)
![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2928495.png)

![[(3S,4S)-4-Methylpyrrolidin-3-yl]methanesulfonamide;hydrochloride](/img/structure/B2928498.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)
